Welcome to the BenchChem Online Store!
molecular formula C5H9O4P B3191663 Phosphoric acid, dimethyl 2-propynyl ester CAS No. 56379-74-9

Phosphoric acid, dimethyl 2-propynyl ester

Cat. No. B3191663
M. Wt: 164.1 g/mol
InChI Key: QUXVOPRUXVTIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04257987

Procedure details

1 mole of phosphoric acid dimethyl ester-chloride was reacted with 1 mole of propargyl alcohol analogously to Example 9.
Name
phosphoric acid dimethyl ester-chloride
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][O:3][P:4](=O)([OH:7])[O:5][CH3:6].[CH2:9]([OH:12])[C:10]#[CH:11]>>[CH3:2][O:3][P:4](=[O:7])([O:5][CH3:6])[O:12][CH2:9][C:10]#[CH:11] |f:0.1|

Inputs

Step One
Name
phosphoric acid dimethyl ester-chloride
Quantity
1 mol
Type
reactant
Smiles
[Cl-].COP(OC)(O)=O
Name
Quantity
1 mol
Type
reactant
Smiles
C(C#C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COP(OCC#C)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.